Methyl 5-Amino-2-bromo-4-chlorobenzoate chemical properties
Methyl 5-Amino-2-bromo-4-chlorobenzoate chemical properties
An In-Depth Technical Guide to Methyl 5-Amino-2-bromo-4-chlorobenzoate CAS Number: 929524-50-5 Molecular Formula: C₈H₇BrClNO₂ Synonyms: Benzoic acid, 5-amino-2-bromo-4-chloro-, methyl ester
Introduction
Methyl 5-amino-2-bromo-4-chlorobenzoate is a polysubstituted aromatic compound featuring a unique arrangement of functional groups: an amine, a bromine atom, a chlorine atom, and a methyl ester. This specific substitution pattern makes it a highly valuable and versatile intermediate in advanced organic synthesis, particularly within the pharmaceutical industry. Its structural complexity allows for selective, multi-step modifications, positioning it as a key building block in the synthesis of complex active pharmaceutical ingredients (APIs). For researchers and drug development professionals, understanding the distinct chemical properties and reactivity of this molecule is crucial for leveraging its synthetic potential, especially in the development of modern therapeutics such as SGLT2 inhibitors for the treatment of diabetes.
Core Chemical Identity and Physicochemical Properties
The foundational properties of a chemical reagent dictate its handling, storage, and application in experimental work. Methyl 5-amino-2-bromo-4-chlorobenzoate is typically supplied as a solid with high purity, suitable for sensitive synthetic applications.[1][2][3] Its predicted lipophilicity (XLogP3 of 2.4) suggests good solubility in common organic solvents.[4]
| Identifier | Value | Source |
| IUPAC Name | methyl 5-amino-2-bromo-4-chlorobenzoate | PubChem[4] |
| CAS Number | 929524-50-5 | Sigma-Aldrich[3] |
| Molecular Formula | C₈H₇BrClNO₂ | PubChem[4] |
| Molecular Weight | 264.50 g/mol | PubChem[4] |
| Canonical SMILES | COC(=O)C1=CC(=C(C=C1Br)Cl)N | PubChem[4] |
| InChIKey | XUZCITBAERDTOB-UHFFFAOYSA-N | PubChem[4] |
| Property | Value | Source |
| Physical Form | Solid, Light brown to gray | CookeChem, CymitQuimica[1][5] |
| Purity | ≥97% or ≥98% | Achmem, Sigma-Aldrich[2][3] |
| Boiling Point | 323.8 ± 37.0 °C (Predicted) | CookeChem[5] |
| Density | 1.676 ± 0.06 g/cm³ (Predicted) | CookeChem[5] |
| pKa | 0.90 ± 0.10 (Predicted) | CookeChem[5] |
| Storage | Sealed in dry, room temperature, keep in dark place | CookeChem, Sigma-Aldrich[3][5] |
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C7 [label="C", pos="-2.6,-0!"]; O1 [label="O", pos="-2.6,1!"]; O2 [label="O", pos="-3.9,-0.5!"]; C8 [label="CH₃", pos="-5.2,-0!"];
Br [label="Br", pos="2.6,-0!"]; Cl [label="Cl", pos="2.6,-3!"]; N [label="H₂N", pos="-2.6,-3!"];
// Benzene ring with alternating bonds C1 -- C2 [style=solid]; C2 -- C3 [style=dashed]; C3 -- C4 [style=solid]; C4 -- C5 [style=dashed]; C5 -- C6 [style=solid]; C6 -- C1 [style=dashed];
// Substituents C6 -- C7; C7 -- O1 [style=dashed]; C7 -- O2; O2 -- C8;
C2 -- Br; C3 -- Cl; C5 -- N;
// Invisible nodes for labels node [fontcolor="#202124"]; lab1 [label="1", pos="-0.5,-0.3!"]; lab2 [label="2", pos="0.8,-0.3!"]; lab3 [label="3", pos="1.8,-1.5!"]; lab4 [label="4", pos="0.5,-3.4!"]; lab5 [label="5", pos="-0.8,-3.4!"]; lab6 [label="6", pos="-1.8,-1.5!"]; }
Caption: 2D structure of Methyl 5-Amino-2-bromo-4-chlorobenzoate.
Spectroscopic and Analytical Characterization
While a comprehensive public database of experimental spectra for this specific isomer is limited, its structure allows for a robust prediction of its spectroscopic features. These analytical techniques are fundamental for confirming the identity and purity of the compound in a laboratory setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals. The two aromatic protons will appear as singlets or doublets (depending on the resolution and coupling constants) in the aromatic region (typically δ 6.5-8.0 ppm). The singlet for the methyl ester (–OCH₃) group would be observed further upfield, likely around δ 3.8-4.0 ppm. The broad singlet for the amine (–NH₂) protons can vary in chemical shift and may exchange with D₂O.
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¹³C NMR: The carbon spectrum will provide key structural information. A signal for the ester carbonyl (C=O) carbon is expected around δ 165-170 ppm. The aromatic carbons will appear between δ 110-150 ppm, with their exact shifts influenced by the attached substituents (Br, Cl, NH₂, CO₂Me). The methoxy (–OCH₃) carbon signal will be upfield, typically around δ 50-55 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.
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N-H Stretching: Two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the primary amine group.
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C=O Stretching: A strong, sharp absorption band around 1700-1730 cm⁻¹ will be present, characteristic of the carbonyl group in the ester.
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Aromatic C=C Stretching: Multiple peaks in the 1450-1600 cm⁻¹ region indicate the presence of the benzene ring.
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C-X Stretching: Absorptions corresponding to the C-Cl and C-Br bonds are expected in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition. The electron ionization (EI) mass spectrum should display a prominent molecular ion (M⁺) peak. A critical feature will be the complex isotopic pattern of this peak, resulting from the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic cluster of peaks at M, M+2, and M+4, which is a definitive indicator of a molecule containing one bromine and one chlorine atom.
Reactivity and Synthetic Utility
The synthetic value of Methyl 5-amino-2-bromo-4-chlorobenzoate lies in the differential reactivity of its functional groups, which allows for a programmed and selective approach to building more complex molecules.
Key Reaction Pathways
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N-Functionalization: The primary amino group is a versatile handle for various transformations. It can be readily acylated to form amides, alkylated, or undergo diazotization to be converted into other functional groups, providing a gateway to diverse derivatives.
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Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for selective Suzuki, Sonogashira, Buchwald-Hartwig, or Stille couplings at the C-2 position, enabling the introduction of new carbon-carbon or carbon-heteroatom bonds without disturbing the chlorine atom. This selective reactivity is a cornerstone of its utility in multi-step synthesis.
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Ester Modification: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This acid can then be activated to form amides, esters, or other carboxylic acid derivatives.
Caption: Synthetic pathways from the title compound to advanced intermediates.
Application in Pharmaceutical Synthesis
This molecule is a documented intermediate in the synthesis of potent antidiabetic drugs. For instance, the core structure is related to precursors used in the manufacturing of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors like Dapagliflozin and Empagliflozin.[6] In these syntheses, the substituted benzoic acid core serves as an anchor onto which other critical fragments of the final drug molecule are assembled, often utilizing the cross-coupling and functional group interconversion reactions described above.
Exemplary Experimental Protocols
The following are standard, validated protocols for the analysis of compounds like Methyl 5-amino-2-bromo-4-chlorobenzoate.
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for determining the purity of the material.
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Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
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Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
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Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Acetonitrile to create a 1 mg/mL stock solution. Dilute as necessary for injection.
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Injection Volume: 5-10 µL.
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Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Protocol: Sample Preparation for NMR Analysis
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Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
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Sample Weighing: Weigh 5-10 mg of the solid compound directly into a clean, dry vial.
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Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
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Mixing: Gently vortex or swirl the vial until the sample is completely dissolved.
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Transfer: Using a clean glass pipette, transfer the solution into a standard 5 mm NMR tube.
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Final Check: Ensure the solution in the NMR tube is clear and free of any particulate matter before placing it in the NMR spectrometer.
Safety, Handling, and Storage
Proper handling and storage are essential to ensure laboratory safety and maintain the integrity of the compound.
| Hazard Category | Information |
| GHS Pictogram | GHS07 (Exclamation Mark)[3] |
| Signal Word | Warning [2][3] |
| Hazard Statements | H315: Causes skin irritation.[3]H319: Causes serious eye irritation.[3]May also be harmful if swallowed (H302) and may cause respiratory irritation (H335).[2] |
| Precautionary Statements | P264: Wash skin thoroughly after handling.[3]P280: Wear protective gloves/eye protection/face protection.[3]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
Safe Handling Procedures
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Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[7]
-
Contamination: Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke when using this product.
-
Dust Formation: Avoid generating dust. Use appropriate techniques for handling solids.
Storage Recommendations
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Container: Keep the container tightly closed and properly labeled.[7]
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Conditions: Store in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.[3][5] The recommended storage condition is sealed in a dry environment at room temperature.[3][5]
References
-
Title: Methyl 5-Amino-2-bromo-4-chlorobenzoate | C8H7BrClNO2 | CID 46739482 - PubChem Source: PubChem URL: [Link]
- Title: CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents Source: Google Patents URL
Sources
- 1. Methyl 2-amino-5-bromo-4-chlorobenzoate | CymitQuimica [cymitquimica.com]
- 2. achmem.com [achmem.com]
- 3. Methyl 5-amino-2-bromo-4-chlorobenzoate | 929524-50-5 [sigmaaldrich.com]
- 4. Methyl 5-Amino-2-bromo-4-chlorobenzoate | C8H7BrClNO2 | CID 46739482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl2-amino-5-bromo-4-chlorobenzoate , 98% , 765211-09-4 - CookeChem [cookechem.com]
- 6. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
